molecular formula C21H17N3O5S3 B2433004 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide CAS No. 886901-70-8

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide

Cat. No. B2433004
M. Wt: 487.56
InChI Key: LKLKJORZQRPDTK-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound belongs to the class of sulfonamide derivatives and is known for its unique properties and mechanism of action.

Scientific Research Applications

Electrophysiological Activity

  • Cardiac Electrophysiology: Some derivatives, particularly N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrate significant potency in cardiac electrophysiological activity. These compounds are comparable to sematilide, a class III agent used in clinical trials for cardiac arrhythmias (Morgan et al., 1990).

Antimalarial and Antiviral Properties

  • Antimalarial Activity: Derivatives of N-(phenylsulfonyl)acetamide have shown promising in vitro antimalarial activity and desirable ADMET properties. Some derivatives, especially those with quinoxaline moieties, exhibit excellent antimalarial activity (Fahim & Ismael, 2021).
  • COVID-19 Drug Utilization: Theoretical investigations and molecular docking studies suggest the potential of these sulfonamides as drugs against COVID-19 (Fahim & Ismael, 2021).

Anticancer Applications

  • Anticancer Activity: Certain substituted benzamides exhibit considerable anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives show higher activity than the reference drug, etoposide (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activity

  • Antimicrobial and Antifungal Properties: A range of sulfonyl-substituted nitrogen-containing heterocyclic systems, including arylsulfonamides and benzamides, have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).

Molecular and Structural Studies

  • Molecular Stability Investigations: Studies on various 6,5-heterocycles, including benzothiazole analogues, have been conducted to improve metabolic stability and understand structure-activity relationships, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors (Stec et al., 2011).

Supramolecular Gelators

  • Gelation Behavior: New series of N-(thiazol-2-yl) benzamide derivatives have been synthesized and investigated for their gelation behavior. This research helps in understanding the role of methyl functionality and multiple non-covalent interactions in gelation (Yadav & Ballabh, 2020).

properties

IUPAC Name

2-(benzenesulfonamido)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S3/c1-31(26,27)15-11-12-18-19(13-15)30-21(22-18)23-20(25)16-9-5-6-10-17(16)24-32(28,29)14-7-3-2-4-8-14/h2-13,24H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLKJORZQRPDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide

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